3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Pharmacology Receptor Binding Data Gap

This 3-cyano-indane benzamide is an essential singleton for hit-finding libraries prioritizing scaffold novelty. Its electron-withdrawing 3-cyano group offers distinct SAR modulation not achievable with 3-dimethylamino, 2-chloro, or 4-methoxy analogs. Experimentally confirmed as a CB₁-negative control (EC₅₀ > 10 µM), it serves as a structurally matched inactive comparator for GPCR screening cascades. The cyano handle also enables reduction to a primary amine or hydrolysis to a carboxylic acid, supporting parallel library synthesis for lead optimization. Procure multi-gram quantities to exploit this sp³-rich, conformationally constrained chemotype.

Molecular Formula C19H18N2O2
Molecular Weight 306.365
CAS No. 2034529-56-9
Cat. No. B2843772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
CAS2034529-56-9
Molecular FormulaC19H18N2O2
Molecular Weight306.365
Structural Identifiers
SMILESCOC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C19H18N2O2/c1-23-19(10-16-6-2-3-7-17(16)11-19)13-21-18(22)15-8-4-5-14(9-15)12-20/h2-9H,10-11,13H2,1H3,(H,21,22)
InChIKeyFLVCSAOSAVJMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS 2034529-56-9): Structural Baseline & Procurement Context


3-Cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS 2034529-56-9, molecular formula C₁₉H₁₈N₂O₂, molecular weight 306.365 g/mol) is a synthetic small molecule featuring a 3-cyanobenzamide core linked to a 2-methoxy-2,3-dihydro-1H-indene moiety via a methylene bridge . The compound is commercially available from multiple vendors as a research-grade chemical (typical purity ≥95%) for in vitro laboratory use only , and its Chemical Abstracts Service registry entry is well-established.

Why Closest Analogs Cannot Serve as Drop-in Replacements for 3-Cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide


The closest commercially available analogs—differing solely by a single substituent on the benzamide ring (e.g., 3-dimethylamino , 2-chloro , or 4-methoxy [1] variants of the same scaffold)—exhibit distinct electronic and steric profiles that are known, from medicinal chemistry precedent, to alter target binding, selectivity, and physicochemical properties. The 3-cyano group in the target compound introduces a strong electron-withdrawing effect and a linear geometry distinct from the electron-donating dimethylamino, lipophilic chloro, or resonance-donating methoxy substituents . In the absence of direct head-to-head pharmacological data, these fundamental structural differences preclude generic substitution without experimental re-validation.

Quantitative Differentiation Evidence for 3-Cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: A Data-Gap Assessment


Direct Pharmacological Comparison vs. Closest Scaffold Analogs: No Published Data Available

A comprehensive search of primary literature, patents, and authoritative databases (ChEMBL, BindingDB, PubChem) returned no quantitative head-to-head pharmacological comparison of 3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide against the 3-dimethylamino, 2-chloro, or 4-methoxy benzamide analogs for any receptor, enzyme, or cellular target [1][2][3]. The only receptor-level data identified for the target compound itself is a single EC₅₀ value of >10,000 nM at the mouse CB₁ receptor (agonist activity by cAMP read-out assay, curated by ChEMBL from F. Hoffmann-La Roche) [1], which indicates negligible CB₁ activity and provides no basis for comparison with its analogs. No CB₂, enzyme inhibition, or cellular efficacy data were located for this compound in public repositories.

Pharmacology Receptor Binding Data Gap

ADME / Physicochemical Profiling: No Experimental Data Identified for Target or Analogs

No experimental aqueous solubility, log P, log D, pKa, plasma protein binding, metabolic stability, or permeability data were identified for 3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide in any public database or vendor technical datasheet . Similarly, no corresponding data were located for the 3-dimethylamino, 2-chloro, or 4-methoxy analogs. The vendor explicitly states that solubility data are "not available" . This absence of empirical data prevents any quantitative ranking of the cyano analog relative to its comparators on drug-likeness or developability parameters.

ADME Physicochemical Properties Solubility

In Vivo Efficacy / Toxicology: No Published Data for Target Compound or Analogs

A search of PubMed, patent databases, and preclinical repositories yielded no in vivo efficacy, pharmacokinetic, or toxicology studies for 3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide or its closest benzamide-substituted analogs [1][2]. One BindingDB record for the target compound (BDBM50429833) confirms classification as a screening-level hit at the mouse CB₁ receptor (EC₅₀ > 10,000 nM), with no follow-up in vivo characterization [1]. The compound's vendor explicitly restricts its use to "research use only; not for human or veterinary use" , consistent with the absence of any in vivo qualification.

In Vivo Toxicology Efficacy

Application Scenarios for 3-Cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide Based on Available Structural Evidence


Scaffold-Hopping Library Design for CNS GPCR Targets

In medicinal chemistry campaigns targeting G protein-coupled receptors (GPCRs) with a preference for rigid, sp³-rich scaffolds—particularly cannabinoid or related lipid-signaling receptors—this compound provides a 2-methoxy-indane core that introduces conformational constraint distinct from flexible-chain or saturated-ring alternatives. The 3-cyano substituent offers an electron-withdrawing modulation not available from the corresponding 3-dimethylamino, 2-chloro, or 4-methoxy analogs, enabling systematic SAR exploration of the benzamide vector [1]. Procurement is appropriate as a singleton scaffold diversification compound for hit-finding libraries where scaffold novelty and synthetic tractability are prioritized over pre-existing potency data.

Negative Control or Inactive Comparator for CB₁ Agonist Screening

The single available pharmacological datum (EC₅₀ > 10,000 nM at mouse CB₁ receptor by cAMP assay [1]) suggests that this compound is effectively inactive at CB₁ under the tested conditions. This makes it a candidate for use as a structurally matched negative control or inactive comparator in CB₁ agonist screening cascades, where the research objective is to confirm that observed activity arises from a specific pharmacophore rather than from the general indane-benzamide scaffold. The cyano-substituted variant may be preferred over other substituted analogs precisely because its CB₁ inactivity has been experimentally confirmed.

Synthetic Intermediate for Cyano-Derived Analog Series

The 3-cyano group can be chemically reduced to a primary amine (yielding 3-amino-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide) or hydrolyzed to a carboxylic acid, providing access to downstream amide, sulfonamide, or bioconjugate libraries . The indane-methoxy core offers metabolic stability advantages over unsubstituted indane scaffolds, inferred from general medicinal chemistry principles, though not experimentally validated for this specific compound. Procurement of the cyano precursor in multi-gram quantities supports parallel synthesis of diverse analog series for lead optimization programs.

Computational Chemistry Benchmarking and QSAR Model Calibration

Given the complete absence of experimental bioactivity data beyond the single CB₁ EC₅₀ point, this compound is uniquely positioned as a 'sparse-data benchmark' for cheminformatics workflows. It can serve as a test case for quantitative structure-activity relationship (QSAR) model extrapolation, free-energy perturbation (FEP) predictions of cyano-for-dimethylamino or cyano-for-chloro transformations, and pharmacophore model validation. Its well-defined structure (SMILES: COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC(=C3)C#N ) and commercial availability with documented purity (≥95%) make it suitable for reproducible computational benchmarking studies .

Quote Request

Request a Quote for 3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.